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Get Quote

Basic Violet 3 (CAS 548-62-9): A Comprehensive Guide to Identification, Analytical

Quantification, and Mechanistic Applications

As a Senior Application Scientist, I approach chemical identification and application not merely

as a sequence of steps, but as an interconnected system of physical chemistry and biological

interaction. Basic Violet 3 (CAS 548-62-9)—commonly known as Crystal Violet or Gentian

Violet—is a quintessential triphenylmethane dye. While historically celebrated for its role in

microbiology and histology, its potent antibacterial and antifungal properties have led to its illicit

use in global aquaculture, necessitating rigorous analytical frameworks for trace detection[1][2].

This whitepaper deconstructs the physicochemical identity of Basic Violet 3, establishes self-

validating chromatographic protocols for its quantification, and elucidates the causal

mechanisms behind its most famous diagnostic application: the Gram stain.

Physicochemical Profiling and Spectral Identity
Basic Violet 3 is a cationic dye characterized by an extended π -conjugated triphenylmethane

backbone. The presence of three dimethylamino auxochromes shifts its absorption deep into

the visible spectrum, yielding its characteristic intense purple hue.
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In analytical spectrophotometry, the identification of Basic Violet 3 relies heavily on its UV-Vis

absorption profile. The molecule exhibits a primary absorption maximum ( λmax​) at

approximately 590 nm in aqueous solutions[3][4]. This specific wavelength is critical; measuring

absorbance at this peak ensures maximum sensitivity and adherence to Beer-Lambert law

parameters during colorimetric assays[3].

Table 1: Core Physicochemical and Identification Parameters | Parameter | Value / Description |

Analytical Causality | | :--- | :--- | :--- | | Chemical Name | Tris(4-

(dimethylamino)phenyl)methylium chloride | The cationic nature dictates its strong binding

affinity to negatively charged biological matrices (e.g., nucleic acids, peptidoglycan). | | CAS

Number | 548-62-9 | Unique identifier for regulatory compliance and EHS tracking[5][6]. | |

Molecular Formula | C25​H30​ClN3​| High molecular weight (407.99 g/mol ) influences its

retention time in reverse-phase chromatography[1][7]. | | UV-Vis λmax​ | ~590 nm | Target

wavelength for diode-array detection (DAD) and colorimetric quantification[3][4]. | | Solubility |

Soluble in water, ethanol, and acetonitrile | Enables versatile extraction methodologies,

including liquid-liquid extraction and QuEChERS[2][8]. |

Chromatographic Identification: UHPLC-MS/MS
Workflow
Because Basic Violet 3 and its primary metabolite, leucocrystal violet (LCV), are suspected

carcinogens (Carc. 1B) and highly toxic to aquatic life, regulatory bodies strictly monitor their

residues in seafood[8][9]. The analytical gold standard for this identification is Ultra-High

Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-

MS/MS)[2].

The Causality of the Analytical Design
Basic Violet 3 is a highly polar, cationic molecule. To achieve sharp chromatographic peaks and

prevent peak tailing on standard C18 silica columns, the mobile phase must be carefully

buffered (e.g., using ammonium acetate and formic acid) to control the ionization state of the

silanol groups on the stationary phase[2]. Furthermore, because biological matrices (like fish

muscle) are complex, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

extraction is employed. The addition of anhydrous magnesium sulfate ( MgSO4​) drives the

partitioning of the dye into the acetonitrile layer via an exothermic salting-out effect, while

precipitating interfering proteins[2].
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Fig 1. HPLC-MS/MS workflow for the quantification of Basic Violet 3 residues.

Self-Validating Protocol: UHPLC-MS/MS Quantification
Sample Preparation & Internal Standardization: Homogenize 2.0 g of tissue. Immediately

spike the sample with an isotopically labeled internal standard (e.g., Malachite Green- d5​).

Causality: The internal standard mimics the target analyte's behavior, automatically

correcting for matrix suppression effects and extraction losses downstream[2].

QuEChERS Extraction: Add 10 mL of high-purity acetonitrile, followed by QuEChERS

partition salts (4g MgSO4​, 1g NaCl ). Vortex vigorously for 1 minute and centrifuge at 4000

rpm for 5 minutes.
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Oxidation (Optional but Recommended): If total dye content (including the colorless

metabolite LCV) is required, treat the extract with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone

(DDQ) to oxidize LCV back into the chromic Basic Violet 3[8].

LC-MS/MS Injection: Inject the reconstituted sample into the UHPLC system. Utilize a

positive Electrospray Ionization (+ESI) mode, monitoring specific Multiple Reaction

Monitoring (MRM) transitions.

System Validation Checkpoint: Inject a Continuous Calibration Verification (CCV) standard

every 10 samples. The CCV must fall within ±15% of the initial calibration curve to prove

instrument stability and rule out ion source contamination[8].

Table 2: Typical Method Validation Parameters for Basic Violet 3

Validation Parameter Target Metric Analytical Significance

| Linearity ( R2 ) | >0.99 | Ensures proportional detector response across the calibration

range[2][10]. | | Limit of Quantification (LOQ) | ≤0.5μg/kg | Required to meet stringent

international regulatory limits (MRPL of 2 μg/kg )[2][11]. | | Recovery Rate | 80% - 110% |

Validates that the QuEChERS extraction efficiently isolates the dye without degradation[2][8]. |

Mechanistic Application: The Gram Stain Self-
Validating System
Beyond analytical chemistry, Basic Violet 3 is the foundational reagent in the Gram stain, a

differential staining technique developed in 1884 that remains the most critical diagnostic tool in

microbiology[12][13].

The Causality of Differential Staining
The Gram stain does not differentiate bacteria based on internal biology, but rather on the

physical and chemical architecture of their cell walls. Gram-positive bacteria possess a thick,

heavily cross-linked peptidoglycan layer (50–90% of the cell envelope). Gram-negative bacteria

have a much thinner peptidoglycan layer (10%) sandwiched beneath a lipid-rich outer

membrane[12][14].
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When Basic Violet 3 is applied, its cationic molecules readily permeate both cell wall types,

staining all cells purple[12][13]. The critical mechanistic step is the addition of Gram's Iodine

(the mordant). Iodine binds with Basic Violet 3 to form a massive, insoluble Crystal Violet-

Iodine (CV-I) complex inside the cell wall[14][15].

When the decolorizer (ethanol/acetone) is applied, causality diverges:

In Gram-Positive Cells: The alcohol acts as a dehydrating agent. It shrinks and tightens the

thick peptidoglycan mesh. The massive CV-I complexes become physically trapped, and the

cell remains purple[13][15].

In Gram-Negative Cells: The alcohol acts as a lipid solvent, dissolving the outer membrane

and degrading the thin peptidoglycan layer. The CV-I complex easily washes out, leaving the

cell transparent until a counterstain (Safranin) turns it pink[12][15].
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Fig 2. Mechanistic pathway of the Gram stain utilizing Basic Violet 3.

Self-Validating Protocol: Standardized Gram Staining
Smear Preparation & Heat Fixation: Prepare a thin bacterial smear on a glass slide and pass

it briefly through a flame. Causality: Heat denatures and coagulates surface proteins,
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permanently affixing the bacteria to the glass so they are not washed away during

subsequent steps[14].

Primary Staining: Flood the slide with 0.1% Basic Violet 3 solution for 60 seconds. Rinse

gently with deionized water.

Mordant Application: Flood with Gram's Iodine for 60 seconds, then rinse. Causality: Forms

the critical CV-I complex[14].

Decolorization (The Critical Step): Apply 95% Ethanol dropwise for exactly 5–10 seconds

until the runoff runs clear, then immediately rinse with water to halt the reaction. Causality:

Over-decolorization will strip the dye even from Gram-positive cells; under-decolorization will

fail to clear the dye from Gram-negative cells[15].

Counterstaining: Flood with Safranin for 60 seconds, rinse, and blot dry[15].

System Validation Checkpoint:Always include a mixed control smear containing known

Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli)

organisms on the edge of your slide. If the S. aureus appears pink, you have over-

decolorized. If the E. coli appears purple, you have under-decolorized. The assay is only

valid if the controls show distinct purple and pink populations, respectively.

Regulatory and Safety Considerations
While indispensable in the laboratory, Basic Violet 3 requires stringent Environmental, Health,

and Safety (EHS) oversight. Under the REACH regulation, it is classified as a Substance of

Very High Concern (SVHC)[6]. It carries hazard classifications for causing serious eye damage

(H318), suspected carcinogenicity (H351 / Carc. 1B), and being very toxic to aquatic life with

long-lasting effects (H410)[5][9]. Consequently, all laboratory workflows utilizing Basic Violet 3

must incorporate dedicated liquid waste segregation to prevent environmental release, and

personnel must utilize appropriate PPE, including chemical splash goggles and nitrile gloves[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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